molecular formula C18H19NO2 B8499322 1-Benzyl-8-methoxy-4,5-dihydro-1H-benzo[C]azepin-3(2H)-one

1-Benzyl-8-methoxy-4,5-dihydro-1H-benzo[C]azepin-3(2H)-one

Cat. No. B8499322
M. Wt: 281.3 g/mol
InChI Key: IERSZAGETYWMQW-UHFFFAOYSA-N
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Patent
US09309200B2

Procedure details

To a solution of 8.46 mmol of p-toluenesulfonylchloride, 8.4 mmol triethylamine and 0.16 mmol of dimethylaminopyridine in 5 ml of dichloromethane was added a solution of 945 mg of 1-benzyl-7-methoxy-3,4-dihydronaphthalen-2(1H)-one oxime in 5 ml dichloromethane. The solution was stirred at room temperature over night. The mixture was diluted with dichloromethane and washed with water and saturated NaHCO3 solution. The combined organic layers were dried over MgSO4 and filtered. Evaporation of the solvent gave 1.9 g of crude material that was purified by flash chromatography to yield 637 mg of the desired isomer 1-benzyl-8-methoxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one (67%) and 248 mg of its regioisomer 1-benzyl-8-methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (26%).
Quantity
8.46 mmol
Type
reactant
Reaction Step One
Quantity
8.4 mmol
Type
reactant
Reaction Step One
Quantity
0.16 mmol
Type
reactant
Reaction Step One
Name
1-benzyl-7-methoxy-3,4-dihydronaphthalen-2(1H)-one oxime
Quantity
945 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(Cl)(=O)=[O:8])=CC=1.C(N(CC)CC)C.CN(C1C=CC=CN=1)C.[CH2:28]([CH:35]1[C:44]2[C:39](=[CH:40][CH:41]=[C:42]([O:45][CH3:46])[CH:43]=2)[CH2:38][CH2:37][C:36]1=[N:47]O)[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>ClCCl>[CH2:28]([CH:35]1[C:44]2[CH:43]=[C:42]([O:45][CH3:46])[CH:41]=[CH:40][C:39]=2[CH2:38][CH2:37][C:36](=[O:8])[NH:47]1)[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1.[CH2:28]([CH:35]1[C:44]2[CH:43]=[C:42]([O:45][CH3:46])[CH:41]=[CH:40][C:39]=2[CH2:38][CH2:37][NH:47][C:36]1=[O:8])[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1

Inputs

Step One
Name
Quantity
8.46 mmol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
8.4 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.16 mmol
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
1-benzyl-7-methoxy-3,4-dihydronaphthalen-2(1H)-one oxime
Quantity
945 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)C1C(CCC2=CC=C(C=C12)OC)=NO
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave 1.9 g of crude material that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1NC(CCC2=C1C=C(C=C2)OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1C(NCCC2=C1C=C(C=C2)OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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